6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine
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Overview
Description
6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine typically involves the bromination of 3-methylimidazo[1,2-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of debrominated or partially reduced products.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
- 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine
- 6,8-Difluoro-3-methylimidazo[1,2-a]pyrazine
- 6,8-Diiodo-3-methylimidazo[1,2-a]pyrazine
Comparison: 6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound particularly useful in various applications.
Properties
Molecular Formula |
C7H5Br2N3 |
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Molecular Weight |
290.94 g/mol |
IUPAC Name |
6,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-10-7-6(9)11-5(8)3-12(4)7/h2-3H,1H3 |
InChI Key |
YMUNPZUNSSNOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(N=C2Br)Br |
Origin of Product |
United States |
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